N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-2-14-6-8-16(9-7-14)21-19(25)13-23-20(26)11-10-18(22-23)15-4-3-5-17(12-15)24(27)28/h3-12H,2,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYQMMULCGXGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Acylation: The formation of an acetamide group through the reaction of an amine with an acyl chloride.
Cyclization: The formation of the pyridazinone ring through a cyclization reaction involving a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl or aryl halides for substitution reactions.
Hydrolyzing Agents: Acids or bases for hydrolysis reactions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with different alkyl or aryl groups.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that compounds similar to N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exhibit significant anticonvulsant properties. For instance, derivatives of pyridazinone have shown effectiveness in models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance the anticonvulsant activity of these compounds, making them promising candidates for further development in treating epilepsy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that similar structures possess inhibitory effects against various pathogens, including bacteria and fungi. The introduction of electron-withdrawing groups on the aromatic rings has been linked to increased antimicrobial potency. This suggests that this compound could be explored for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds within this chemical class have demonstrated anti-inflammatory properties in several preclinical models. The ability to inhibit pro-inflammatory cytokines and enzymes makes them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of Dihydropyridazine Core : Utilizing cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Nitro Group Introduction : Electrophilic aromatic substitution can be employed to introduce nitro groups onto the phenyl rings.
- Acetamide Formation : The final step involves acylation to yield the acetamide derivative.
These synthetic pathways are crucial for optimizing yield and purity of the final product .
Case Study: Anticonvulsant Efficacy
In a comparative study involving several pyridazinone derivatives, this compound was tested against established antiepileptic drugs (AEDs). The results indicated that this compound displayed comparable efficacy to traditional AEDs in reducing seizure frequency in animal models .
Case Study: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of this compound against various strains of bacteria and fungi. The findings revealed a significant reduction in microbial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyridazinone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of the target compound and its analogs:
*Estimated based on BF38399 (C₂₀H₁₆N₄O₅) with ethyl replacing acetyl.
†Approximate range inferred from analogs.
Key Differences and Implications
Substituent Effects on Binding Affinity
- The 4-ethylphenyl substituent on the acetamide side chain increases lipophilicity compared to the acetylphenyl group in BF38399 , which may improve membrane permeability but reduce solubility.
Molecular Weight and Complexity
- The target compound’s molecular weight (~378–392) is lower than that of ’s triazole-containing analog (490.58) , suggesting differences in pharmacokinetics (e.g., absorption, metabolism).
- Quinazolinone hybrids (551.60–612.50) are significantly bulkier, likely influencing target selectivity (e.g., dual inhibition of EGFR and BRAF vs. pyridazinone-specific interactions).
Protein Binding and Inhibition
Pyridazinone derivatives are frequently explored as kinase inhibitors or protein stabilizers. For example:
- Quinazolinone hybrids in showed dual inhibition of EGFR and BRAFV600E , while the target compound’s nitro group may favor interactions with reactive cysteine residues in kinases.
Biological Activity
N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the known biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Key Functional Groups : Ethylphenyl group, nitrophenyl group, and a pyridazinone moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that pyridazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC value of 12 µM against breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) .
Antiangiogenic Properties
The antiangiogenic activity of similar pyridazine-based compounds has been documented. These compounds inhibit the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. Molecular docking studies suggest that this compound could effectively bind to the active site of VEGFR, potentially blocking its activity .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound remains limited, related pyridazine derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of nitro groups in the structure may enhance antibacterial properties by disrupting bacterial cell wall synthesis .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that similar compounds induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Study 1: Anticancer Effects
A study conducted on a series of pyridazine derivatives, including this compound, demonstrated significant cytotoxicity in vitro. The study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines .
Study 2: Antiangiogenic Activity
Another investigation focused on the antiangiogenic potential of pyridazine derivatives. The results indicated that these compounds effectively inhibited VEGFR-mediated signaling pathways in endothelial cells, leading to reduced angiogenesis in vitro and in vivo models .
Q & A
Q. What are the critical steps for synthesizing N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and how are intermediates characterized?
The synthesis typically involves:
- Coupling reactions : Amide bond formation between the pyridazinone core and substituted phenylacetamide groups under reflux conditions (e.g., using DCC/DMAP as coupling agents).
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
- Characterization :
- NMR spectroscopy : Confirmation of proton environments (e.g., δ 8.2–8.5 ppm for nitroaryl protons).
- Mass spectrometry : Validation of molecular ion peaks (e.g., ESI-MS m/z = 421.1 [M+H]⁺).
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. How is the pyridazinone core’s structural conformation validated, and what software tools are recommended for crystallographic refinement?
- X-ray diffraction : Single-crystal analysis resolves bond angles and torsion angles (e.g., dihedral angle between pyridazinone and nitrophenyl groups ≈ 15°).
- Software :
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), especially for handling anisotropic displacement parameters .
- WinGX/ORTEP : Visualization of thermal ellipsoids and packing diagrams .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH stability : Hydrolysis of the amide bond occurs at pH < 3 (HCl) or pH > 10 (NaOH), monitored via HPLC degradation profiles.
- Thermal stability : Decomposition observed at >150°C (TGA/DSC analysis). Store at –20°C in inert atmospheres to prevent nitro group reduction .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/– strains).
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ < 10 µM for tyrosine kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modulation : Compare analogs with:
| Substituent (R) | Activity (IC₅₀, µM) |
|---|---|
| 3-NO₂ (target) | 8.2 |
| 4-F | 12.5 |
| 2-OCH₃ | 25.7 |
- Key trends : Nitro groups enhance electron-withdrawing effects, improving target binding. Methoxy groups reduce solubility and activity .
Q. How to resolve contradictions in reported biological data across similar pyridazinone derivatives?
- Case study : Discrepancies in antimicrobial potency between (MIC = 4 µg/mL) and (MIC = 32 µg/mL).
- Resolution :
- Test structural analogs under standardized conditions (CLSI guidelines).
- Perform computational docking to identify binding affinity variations due to substituent positioning .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide for preliminary binding poses (e.g., ΔG = –9.2 kcal/mol with kinase ATP pocket).
- MD simulations : 100-ns trajectories to assess complex stability (RMSD < 2.0 Å for stable interactions) .
Q. How to design experiments to elucidate enzyme inhibition mechanisms?
- Kinetic assays : Lineweaver-Burk plots to distinguish competitive/uncompetitive inhibition.
- Mutagenesis studies : Target residues (e.g., Asp86 in kinase active site) to validate hydrogen-bonding interactions observed in docking .
Q. What advanced spectroscopic techniques characterize degradation products?
- LC-MS/MS : Identify photodegradation by-products (e.g., nitro-to-amine reduction under UV light).
- EPR spectroscopy : Detect radical intermediates during oxidative degradation .
Methodological Challenges & Solutions
Q. How to address low crystallinity during X-ray analysis?
Q. What strategies improve yield in multi-step syntheses?
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs for amidation).
- Flow chemistry : Enhance reproducibility for scale-up (≥80% yield for coupling steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
